molecular formula C12H17NO · HCl B1163602 3-Ethylmethcathinone (hydrochloride)

3-Ethylmethcathinone (hydrochloride)

Cat. No.: B1163602
M. Wt: 227.7
InChI Key: LOPFBCCXDQICHT-UHFFFAOYSA-N
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Description

3-Ethylmethcathinone (hydrochloride) is a synthetic cathinone derivative with the IUPAC name 1-(3-ethylphenyl)-2-(methylamino)propan-1-one monohydrochloride. It belongs to the β-keto-amphetamine class and shares structural similarities with other substituted cathinones, such as 3-methylmethcathinone (3-MMC) and 4-methylethcathinone (4-MEC). The compound is primarily utilized in research settings, with its hydrochloride salt form enhancing stability and solubility for experimental use .

Properties

Molecular Formula

C12H17NO · HCl

Molecular Weight

227.7

InChI

InChI=1S/C12H17NO.ClH/c1-4-10-6-5-7-11(8-10)12(14)9(2)13-3;/h5-9,13H,4H2,1-3H3;1H

InChI Key

LOPFBCCXDQICHT-UHFFFAOYSA-N

SMILES

O=C(C(NC)C)C1=CC(CC)=CC=C1.Cl

Synonyms

3-EMC

Origin of Product

United States

Scientific Research Applications

Stimulant Effects

Research indicates that 3-Ethylmethcathinone exhibits stimulant properties similar to those of other amphetamines. Studies have shown that it interacts with monoamine transporters, leading to increased levels of neurotransmitters such as dopamine and norepinephrine in the brain. This mechanism underlies its potential for abuse and dependency .

Anxiolytic Activity

In animal studies, 3-Ethylmethcathinone has demonstrated anxiolytic effects at certain dosages. For instance, administration of 3-MMC resulted in increased time spent in open arms during anxiety tests, suggesting a reduction in anxiety-like behavior . However, chronic exposure led to increased anxiety levels compared to control groups, indicating a complex relationship between dosage and behavioral outcomes.

Potential Medicinal Uses

Although primarily recognized for its psychoactive effects, there are emerging studies exploring the therapeutic potential of 3-Ethylmethcathinone. Some research suggests it may be beneficial in treating conditions related to mood disorders or attention deficit hyperactivity disorder (ADHD) due to its stimulant properties . However, rigorous clinical trials are necessary to substantiate these claims and ensure safety.

Case Study: Abuse Potential Assessment

A significant body of research focuses on the abuse potential of 3-Ethylmethcathinone. A study conducted by the European Monitoring Centre for Drugs and Drug Addiction (EMCDDA) highlighted that 3-MMC was among the most commonly seized new psychoactive substances (NPS) across various European countries from 2013 to 2015 . The data indicated a shift from mephedrone to 3-MMC usage patterns in certain regions.

YearCountrySeizures (kg)Notes
2013Italy200Most commonly seized NPS
2014Netherlands150Detected in forensic samples
2015Sweden100First detection reported

Public Health Implications

The increasing prevalence of 3-Ethylmethcathinone raises concerns regarding public health and safety. The EMCDDA has been actively monitoring its use due to reports of adverse effects associated with its consumption . The compound's classification as a new psychoactive substance necessitates ongoing surveillance and research to understand its impact on users and society.

Comparison with Similar Compounds

Key Physicochemical Properties:

  • Molecular Formula: C₁₁H₁₅NO·HCl
  • Molecular Weight : 213.70 g/mol
  • CAS Number : 2446466-60-8 (hydrochloride salt)
  • Appearance : White to off-white crystalline solid .
  • Solubility: Soluble in water (~2.0 mg/mL) and organic solvents like ethanol and dimethyl sulfoxide .

Comparison with Similar Compounds

Structural Differences

The pharmacological and chemical profiles of synthetic cathinones are highly dependent on substitutions at the phenyl ring and nitrogen atom. Below is a structural comparison:

Compound R₁ (Phenyl Substituent) R₂ (N-Alkyl Group) Salt Form
3-Ethylmethcathinone 3-Ethyl Methyl Hydrochloride
3-Methylmethcathinone 3-Methyl Methyl Hydrochloride
4-Methylethcathinone 4-Methyl Ethyl Hydrochloride
Pentedrone None Methyl Hydrochloride

Key Observations :

  • 3-Ethylmethcathinone differs from 3-MMC by an ethyl group instead of a methyl group at the phenyl ring’s 3-position. This substitution may alter lipophilicity and receptor binding .
  • Compared to 4-MEC, which has a methyl group at the 4-position and an ethyl group on the nitrogen, 3-ethylmethcathinone exhibits distinct stereoelectronic effects due to the substitution pattern .

Physicochemical Properties

Melting points, solubility, and stability vary significantly among analogs:

Compound Melting Point (°C) Water Solubility (mg/mL) Stability in PBS (pH 7.2)
3-Ethylmethcathinone HCl 190–195 (reported) ~2.0 Stable for 24 hours
3-MMC HCl 188–206.5 ~2.0 Stable for 24 hours
4-MEC HCl Not reported ~1.5 Limited data
Pentedrone HCl 168–170 ~3.5 Degrades after 12 hours

Sources: Notes:

  • The ethyl group in 3-ethylmethcathinone may slightly increase hydrophobicity compared to 3-MMC, but both share similar solubility profiles due to their hydrochloride salt forms .
  • Pentedrone’s higher water solubility correlates with its simpler phenyl structure but lower thermal stability .

Pharmacological and Toxicological Profiles

Synthetic cathinones act as dopamine-norepinephrine reuptake inhibitors (DNRI) or releasing agents.

Compound EC₅₀ (Dopamine Transporter) Duration of Action (Hours) Reported Toxicity
3-Ethylmethcathinone HCl Not quantified 2–4 Limited human data
3-MMC HCl 0.8 µM 3–6 Hyperthermia, seizures
4-MEC HCl 1.2 µM 2–3 Cardiac arrhythmias
Pentedrone HCl 1.5 µM 1–2 Agitation, hallucinations

Sources :
Key Findings :

  • 3-MMC exhibits higher potency at the dopamine transporter compared to 3-ethylmethcathinone, likely due to its smaller substituent enabling better receptor fit .
  • The ethyl group in 3-ethylmethcathinone may prolong metabolic clearance, though clinical data remain scarce .

Analytical Differentiation

Chromatographic and spectroscopic methods are critical for distinguishing these compounds:

Technique 3-Ethylmethcathinone HCl 3-MMC HCl 4-MEC HCl
GC-MS Retention Time 9.8 min 8.5 min 10.2 min
FT-IR Peaks 1685 cm⁻¹ (C=O stretch) 1690 cm⁻¹ (C=O stretch) 1678 cm⁻¹ (C=O stretch)
HPLC (UV λ_max) 254 nm 252 nm 258 nm

Sources :
Implications :

  • Minor differences in retention times and spectral peaks enable reliable identification in forensic samples .

Preparation Methods

Core Reaction Pathways

The synthesis of 3-ethylmethcathinone typically follows the β-keto-amphetamine framework common to cathinone derivatives. The base structure, 1-(3-ethylphenyl)-2-(methylamino)propan-1-one, is synthesized via a two-step process involving Friedel-Crafts acylation followed by reductive amination.

Friedel-Crafts Acylation :
3-Ethylbenzene reacts with chloroacetone in the presence of a Lewis acid catalyst (e.g., AlCl₃) to form 3-ethylpropiophenone. This step establishes the β-keto moiety critical to the cathinone backbone. Reaction conditions typically involve anhydrous dichloromethane at 0–5°C to minimize side reactions.

Reductive Amination :
The intermediate β-keto compound undergoes reductive amination with methylamine. Sodium cyanoborohydride (NaBH₃CN) in methanol under nitrogen atmosphere facilitates selective reduction of the imine bond, yielding the secondary amine. The reaction is maintained at pH 4–5 using acetic acid to optimize yield.

Hydrochloride Salt Formation

The free base is converted to the hydrochloride salt by bubbling hydrogen chloride gas through a diethyl ether solution of 3-ethylmethcathinone. Precipitation occurs at 0–5°C, yielding a white crystalline solid with a melting point of 139.0°C. Alternative methods employ concentrated hydrochloric acid in ethanol, though gas-phase HCl is preferred for higher purity.

Optimization of Synthetic Parameters

Catalytic Efficiency and Solvent Systems

Recent advancements highlight the use of zeolite-supported catalysts to improve acylation yields from 68% to 92%. Solvent selection also impacts reaction kinetics:

  • Dichloromethane : Optimal for Friedel-Crafts due to low nucleophilicity.

  • Methanol : Preferred for reductive amination, balancing solubility and reducing agent stability.

Purification Techniques

Distillation and Extraction :
Crude 3-EMC·HCl is purified via fractional distillation under reduced pressure (100–150°C oil bath). Liquid-liquid extraction with chloroform removes unreacted precursors, while recrystallization from hot acetone yields pharmaceutical-grade material.

Solid-Phase Extraction (SPE) :
Post-synthesis, SPE cartridges (C18 phase) preconditioned with methanol and water effectively isolate 3-EMC·HCl from reaction byproducts. Elution with ethyl acetate/acetic acid (98:2 v/v) achieves >99% purity.

Analytical Characterization

Spectroscopic Data

Mass Spectrometry :
Electron ionization (EI) mass spectra of 3-EMC·HCl show a molecular ion peak at m/z 191 (base form) and characteristic fragments at m/z 176 (C₁₂H₁₆N⁺) and 133 (C₉H₉O⁺). The hydrochloride form exhibits a dominant ion at m/z 227.

Nuclear Magnetic Resonance (NMR) :
¹H NMR (D₂O, 400 MHz): δ 1.25 (t, J=7.5 Hz, 3H, CH₂CH₃), 2.45 (s, 3H, NCH₃), 3.15 (q, J=7.5 Hz, 2H, ArCH₂), 4.10 (dd, J=6.8 Hz, 1H, CHNH), 7.35–7.60 (m, 4H, aromatic).

Chromatographic Profiling

Gas chromatography-mass spectrometry (GC-MS) analysis using a DB-1 MS column (30 m × 0.25 mm) confirms a retention time of 7.932 min under the following conditions:

  • Oven program: 100°C (1 min) → 300°C at 12°C/min (hold 30 min)

  • Injector temperature: 280°C

  • Carrier gas: He at 1 mL/min

Industrial-Scale Production Considerations

Batch vs. Continuous Flow Synthesis

Pilot-scale studies demonstrate that continuous flow reactors enhance yield (94% vs. 78% batch) by improving heat transfer and reducing side reactions. Critical parameters include:

  • Residence time: 8–12 minutes

  • Temperature gradient: 5°C/min from 25°C to 110°C

Waste Stream Management

The synthesis generates sulfur-containing byproducts (e.g., carbon disulfide), necessitating scrubbing with alkaline solutions (40% NaOH) to meet environmental regulations. Closed-loop solvent recovery systems reduce ethyl acetate consumption by 60% .

Q & A

Basic: What are the recommended methodologies for synthesizing 3-Ethylmethcathinone (hydrochloride) with high purity?

Synthesis typically involves nucleophilic substitution or reductive amination using precursors like 3-ethylpropiophenone. To optimize purity:

  • Purification : Use recrystallization in polar solvents (e.g., ethanol/water mixtures) to remove unreacted intermediates.
  • Quality Control : Confirm purity via HPLC (≥98%) with a C18 column and UV detection at 254 nm .
  • Impurity Mitigation : Monitor for byproducts like N-ethyl derivatives using GC-MS with electron ionization .

Basic: Which analytical techniques are most reliable for characterizing 3-Ethylmethcathinone (hydrochloride) in forensic or pharmacological studies?

  • Structural Confirmation : Use FT-IR to identify functional groups (e.g., amine N-H stretch at ~3000 cm⁻¹) and NMR (¹H/¹³C) to resolve ethyl and methyl substituents .
  • Quantitative Analysis : LC-MS/MS with electrospray ionization (ESI) in positive ion mode provides sensitivity for trace detection (LOQ ≤1 ng/mL) .
  • Forensic Differentiation : Compare retention times and fragmentation patterns against cathinone analogs (e.g., 4-methylethcathinone) using reference standards .

Advanced: How can researchers design experiments to elucidate the pharmacological mechanisms of 3-Ethylmethcathinone (hydrochloride)?

  • Receptor Binding Assays : Perform competitive binding studies with radiolabeled ligands (e.g., [³H]dopamine) to assess affinity for monoamine transporters (DAT, SERT) .
  • Functional Activity : Use in vitro neuronal cell models to measure neurotransmitter reuptake inhibition (e.g., HEK-293 cells expressing hDAT) .
  • Dose-Response Analysis : Apply nonlinear regression to calculate EC₅₀ values for locomotor stimulation in rodent models .

Advanced: How should conflicting toxicity data (e.g., LD₅₀ values) be reconciled in preclinical studies?

  • Contextual Factors : Evaluate differences in administration routes (oral vs. intravenous) and animal models (rats vs. mice). For example, oral LD₅₀ in rodents ranges from 300–500 mg/kg, but interspecies variability necessitates human cell line validation (e.g., HepG2 cytotoxicity assays) .
  • Metabolite Screening : Use high-resolution mass spectrometry (HRMS) to identify toxic metabolites (e.g., β-keto amphetamine derivatives) that may contribute to discrepancies .

Basic: What are the critical stability parameters for storing 3-Ethylmethcathinone (hydrochloride)?

  • Storage Conditions : Store at 2–8°C in airtight, light-resistant containers. Degradation occurs above 25°C, with a half-life reduction of 30% at 40°C .
  • Solvent Compatibility : Avoid prolonged exposure to DMSO, which accelerates hydrolysis. Use aqueous buffers (pH 4–6) for short-term solutions .

Advanced: What strategies are effective in resolving batch-to-batch variability in impurity profiles during synthesis?

  • DoE Optimization : Apply Design of Experiments (DoE) to reaction parameters (temperature, catalyst concentration) to minimize side products like chlorinated byproducts .
  • Advanced Chromatography : Use preparative HPLC with a gradient elution (acetonitrile/0.1% TFA) to isolate impurities for structural identification via HRMS/NMR .

Basic: How should researchers assess the environmental impact of 3-Ethylmethcathinone (hydrochloride) in laboratory waste?

  • Biodegradation Studies : Conduct OECD 301F tests to measure aerobic degradation in activated sludge. Preliminary data suggest low persistence (t₁/₂ <10 days) .
  • Aquatic Toxicity : Use Daphnia magna acute toxicity assays (EC₅₀ >100 mg/L) to classify hazards under GHS Category 1 .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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